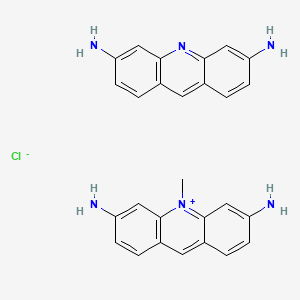
アクリフラビン
概要
説明
Acriflavine, also known as acridin-9-ylmethylene-2-chloroaniline, is a heterocyclic aromatic compound used in the laboratory and in medical treatments. It is a yellowish-green powder that has antiseptic and antifungal properties. Acriflavine is a synthetic dye that has been used since the early 1900s, and is still used today in many different applications. It has been used in the treatment of bacterial and fungal infections, as a topical antiseptic, and as a laboratory reagent.
科学的研究の応用
分析化学:蛍光プローブ
アクリフラビンは、顕著なネイティブ蛍光を示し、医薬品や生物学的な化合物の高感度な分析のための効率的な緑色蛍光プローブとなります . アクリフラビンは、特定のpHレベルで、アセクロフェナクなどの酸性薬物とイオン対錯体を形成し、蛍光消光を引き起こすことがあり、分析目的で有用です .
抗菌活性
ペニシリン出現以前は抗菌剤として使用されてきたアクリフラビンは、抗ウイルス活性、抗マラリア活性、抗真菌活性も示しています。 アクリフラビンの広範囲にわたる抗菌特性により、感染症研究において汎用性の高い化合物となっています .
がん研究:HIF-1αの阻害
アクリフラビンは、腫瘍進行に関与する転写因子であるHIF-1αの二量体化を強力に阻害します。 アクリフラビンは、非低酸素状態のメラノーマにおいて、グルコース代謝を阻害し、ATF4保護経路を抑制することが示されており、がん治療における治療薬としての可能性を示しています .
SARS-CoV-2に対する抗ウイルス研究
アクリフラビンは、SARS-CoV-2に対する阻害効果について調査されており、さまざまなベータコロナウイルスに対して幅広い活性を示しています。 これは、アクリフラビンがCOVID-19および関連するウイルス感染症の治療における潜在的な役割を果たす可能性を示唆しています .
慢性骨髄性白血病治療
アクリフラビンの構造により、核内に侵入することができ、その強い蛍光から、慢性骨髄性白血病治療の標的とするための潜在的なファーマコフォアとして検討されています .
酸性化合物の蛍光プローブ
薬理作用に加えて、アクリフラビンは、アスコルビン酸、スルファサラジン、セフィピムなどの酸性化合物の分析のための選択的な蛍光プローブとして使用できます。 これらの化合物とイオン対錯体を形成する能力は、分析化学への応用において価値があります .
作用機序
Target of Action
Acriflavine primarily targets the Hypoxia-Inducible Factor (HIF-1α) . HIF-1α is a transcription factor that plays a crucial role in cellular responses to hypoxia, contributing to tumor progression and survival under low oxygen conditions . Acriflavine binds directly to HIF-1α and HIF-2α, inhibiting their dimerization and transcriptional activity .
Mode of Action
Acriflavine interacts with its targets by binding directly to HIF-1α and HIF-2α, thereby inhibiting their dimerization and transcriptional activity . This interaction blocks the active site of the enzyme, as confirmed by structural characterization with X-ray crystallography and NMR . The formation of ion-pair complexes with acidic drugs at a specific pH can also turn off the remarkable fluorescence of Acriflavine .
Biochemical Pathways
Acriflavine affects several biochemical pathways. It interferes with the expression of the hypoxia-inducible factor, acting on metastatic niches of tumors and significantly enhancing the effects of other anticancer therapies . It also disturbs glucose metabolism and suppresses ATF4-protective pathways in melanoma under non-hypoxic conditions . Furthermore, Acriflavine restricts glucose availability and suppresses the Warburg effect in melanoma cells .
Pharmacokinetics
It has been observed that acriflavine is rapidly cleared from the blood and transferred to tissues after administration . The bioavailability of Acriflavine after intramuscular administration was found to be between 84% and 88% . Acriflavine is mostly excreted into the urine, with the kidney being the primary site of concentration after administration .
Result of Action
The molecular and cellular effects of Acriflavine’s action include the inhibition of viral replication at nanomolar concentrations in cellular models, in vivo in mice, and ex vivo in human airway epithelia . It also inhibits the intratumoral expression of angiogenic cytokines, mobilization of angiogenic cells into peripheral blood, and tumor vascularization .
Action Environment
The action of Acriflavine can be influenced by various environmental factors. For instance, the pH level can affect the fluorescence turning-off action of Acriflavine via the formation of ion-pair complexes with acidic drugs
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Acriflavine plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to inhibit protein kinases, topoisomerases I and II, and hypoxia-induced factor 1α (HIF-1α) . Acriflavine also reduces the expression of oncogenic STAT5 signaling and blocks eukaryotic initiation factor 2α (eIF2α) phosphorylation . These interactions highlight its potential as a multipurpose drug with antibacterial, antiviral, antimalarial, and antifungal activities .
Cellular Effects
Acriflavine has been shown to influence various cellular processes and functions. It has demonstrated anti-tumor activity by inhibiting tumor growth and proliferation in animal models . Acriflavine also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the phosphorylation of eIF2α and reduces the translation of activating transcription factor 4 (ATF4) by inhibiting the PERK/eIF2α/ATF4 unfolded protein response pathway . Additionally, acriflavine has been found to inhibit viral replication at nanomolar concentrations in cellular models .
Molecular Mechanism
The molecular mechanism of acriflavine involves its ability to bind to and inhibit various biomolecules. Acriflavine acts as an inhibitor of protein kinases, topoisomerases I and II, and HIF-1α . It also reduces the expression of oncogenic STAT5 signaling and blocks eIF2α phosphorylation . Acriflavine’s action as a DNA intercalating agent disrupts DNA synthesis and leads to high levels of mutation in the copied DNA strands, preventing bacterial reproduction . Furthermore, acriflavine has been shown to inhibit the papain-like protease (PLpro) of SARS-CoV-2, blocking the active site with a unique binding mode .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of acriflavine have been observed to change over time. Acriflavine has shown stability and effectiveness in inhibiting viral replication in in vitro and in vivo studies . Its long-term effects on cellular function include the inhibition of tumor growth and proliferation, as well as the suppression of viral replication . Additionally, acriflavine has been found to maintain its fluorescent properties, making it a useful probe for analyzing pharmaceutical and biological compounds .
Dosage Effects in Animal Models
The effects of acriflavine vary with different dosages in animal models. In studies involving mice, acriflavine has demonstrated dose-related inhibition of tumor growth, with maximum inhibition observed at higher doses . For example, treatment with acriflavine at a dose of 30 mg/kg resulted in a significant decrease in tumor weight and growth rate . High doses of acriflavine may also lead to adverse effects, such as impaired glucose utilization and suppression of body weight increase .
Metabolic Pathways
Acriflavine is involved in various metabolic pathways, particularly those related to glucose metabolism. It acts as an inhibitor of HIF-1α, which plays a crucial role in regulating glucose metabolism and the expression of metabolic enzymes . Acriflavine treatment has been shown to downregulate the expression of pyruvate dehydrogenase kinase 1 (PDK1), a target of HIF-1α, and disturb glucose metabolism in melanoma cells . Additionally, acriflavine inhibits the mitochondrial oxidative phosphorylation system (OXPHOS) and MYC/cell proliferation pathways .
Transport and Distribution
Acriflavine is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its movement into, out of, and within cells . Acriflavine’s fluorescent properties also allow it to be used as a probe for analyzing the distribution of acidic compounds in biological systems . In animal models, acriflavine has been shown to penetrate tissues and accumulate in specific cellular compartments, such as the plasma membrane and mitochondria .
Subcellular Localization
Acriflavine exhibits specific subcellular localization, which influences its activity and function. It has been found to localize in lysosomes, where it colocalizes with other lysosomal markers . Acriflavine’s localization in lysosomes is associated with its acidic pH preference and its ability to interact with lysosomal enzymes . Additionally, acriflavine treatment has been shown to disrupt the structure of kinetoplast DNA in Trypanosoma cruzi, leading to the appearance of dyskinetoplastic cells . This disruption highlights acriflavine’s potential as a chemotherapeutic agent targeting mitochondrial DNA.
特性
IUPAC Name |
acridine-3,6-diamine;10-methylacridin-10-ium-3,6-diamine;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3.C13H11N3.ClH/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17;14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;/h2-8H,1H3,(H3,15,16);1-7H,14-15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJLNXHANOHNSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30988185 | |
| Record name | 3,6-Diamino-10-methylacridin-10-ium chloride--acridine-3,6-diamine (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30988185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown to orange powder; Green fluorescence when diluted in water; [Hawley] | |
| Record name | Acriflavine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2053 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
8048-52-0, 65589-70-0, 69235-50-3, 68518-47-8, 8063-24-9 | |
| Record name | Acridinium, 3,6-diamino-10-methyl-, chloride, mixt. with 3,6-acridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=8048-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acriflavine [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065589700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acriflavine hydrochloride [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069235503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acriflavine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13373 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3,6-Diamino-10-methylacridin-10-ium chloride--acridine-3,6-diamine (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30988185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acriflavine, hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.094 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,6-diamino-10-methylacridin-10-ium acridine-3,6-diamine chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Acriflavine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Reaction mass of 51555-26-1 and 53307-10-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





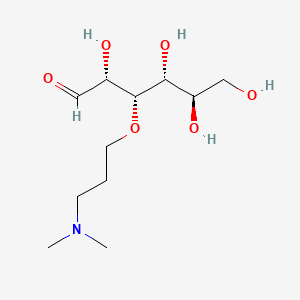

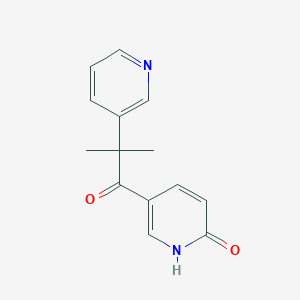
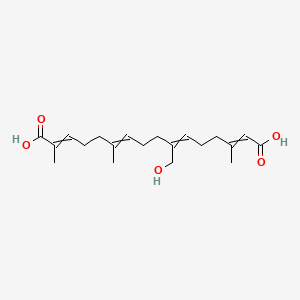


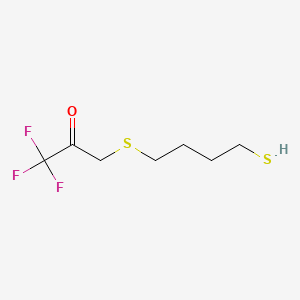
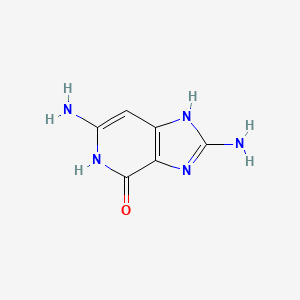
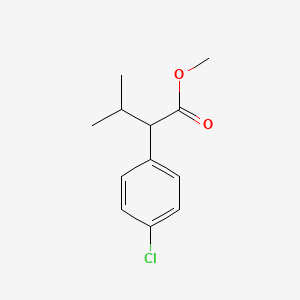
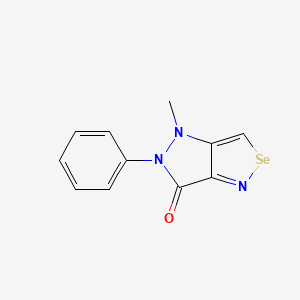
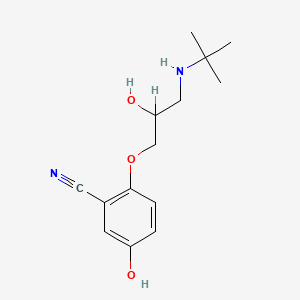
![7H-Pyrido[4,3-c]carbazole](/img/structure/B1215685.png)